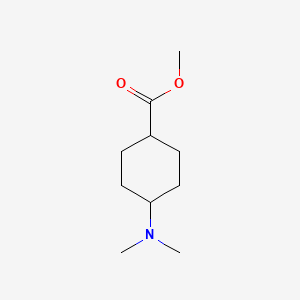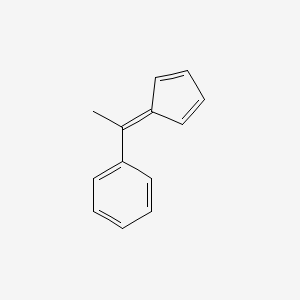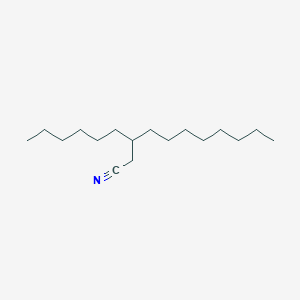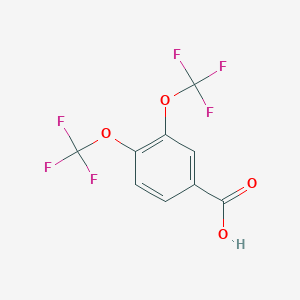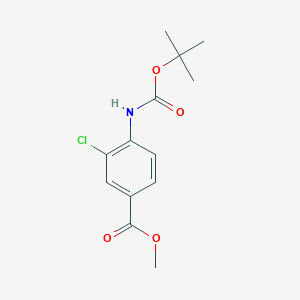
Methyl 3,5-dimethyl-4-fluorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3,5-dimethyl-4-fluorobenzoate is an organic compound with the molecular formula C10H11FO2 and a molecular weight of 182.19 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by methyl groups, and the hydrogen atom at position 4 is replaced by a fluorine atom. The compound is commonly used in organic synthesis and various chemical research applications.
準備方法
Synthetic Routes and Reaction Conditions
Methyl 3,5-dimethyl-4-fluorobenzoate can be synthesized through the esterification of 3,5-dimethyl-4-fluorobenzoic acid with methanol in the presence of an acid catalyst. The reaction is typically carried out at room temperature under acidic conditions . The general reaction scheme is as follows:
3,5-dimethyl-4-fluorobenzoic acid+methanolacid catalystMethyl 3,5-dimethyl-4-fluorobenzoate+water
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable processes, such as continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as distillation and crystallization, ensures the high quality of the final product .
化学反応の分析
Types of Reactions
Methyl 3,5-dimethyl-4-fluorobenzoate undergoes various chemical reactions, including:
Nucleophilic substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Ester hydrolysis: The ester group can be hydrolyzed to yield 3,5-dimethyl-4-fluorobenzoic acid and methanol in the presence of a base or acid.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis reactions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Ester hydrolysis: Aqueous solutions of sodium hydroxide or hydrochloric acid.
Oxidation and reduction: Various oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., lithium aluminum hydride).
Major Products Formed
Nucleophilic substitution: Substituted benzoates with different functional groups replacing the fluorine atom.
Ester hydrolysis: 3,5-dimethyl-4-fluorobenzoic acid and methanol.
Oxidation and reduction: Depending on the specific reaction, products may include alcohols, aldehydes, or carboxylic acids.
科学的研究の応用
Methyl 3,5-dimethyl-4-fluorobenzoate is used in various scientific research applications, including:
Organic synthesis: As a building block for the synthesis of more complex organic molecules.
Medicinal chemistry: In the development of pharmaceuticals and bioactive compounds.
Material science: As a precursor for the synthesis of polymers and other advanced materials.
Chemical biology: In the study of enzyme mechanisms and metabolic pathways.
作用機序
The mechanism of action of methyl 3,5-dimethyl-4-fluorobenzoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways .
類似化合物との比較
Similar Compounds
Methyl 4-fluorobenzoate: Similar structure but lacks the methyl groups at positions 3 and 5.
Methyl 3,4-difluorobenzoate: Contains two fluorine atoms at positions 3 and 4 instead of one at position 4.
Methyl 3-chlorobenzoate: Contains a chlorine atom instead of a fluorine atom at position 4.
Uniqueness
Methyl 3,5-dimethyl-4-fluorobenzoate is unique due to the presence of both methyl groups and a fluorine atom on the benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs. The combination of electron-donating methyl groups and an electron-withdrawing fluorine atom can influence the compound’s reactivity and interactions in various chemical and biological contexts .
特性
IUPAC Name |
methyl 4-fluoro-3,5-dimethylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-6-4-8(10(12)13-3)5-7(2)9(6)11/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUDPHRXEUKCJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





